6-APA (Oxacillin-d5)
Description
Properties
Molecular Formula |
C₂₇H₂₄D₅N₅O₇S₂ |
|---|---|
Molecular Weight |
604.71 |
Synonyms |
rac-6-[3,3-Dimethyl-6-(5-methyl-3-phenyl-4-isoxazolecarboxamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-d5 |
Origin of Product |
United States |
Chemical Synthesis and Biotransformation of 6 Aminopenicillanic Acid 6 Apa and Its Derivatives
Historical Context and Research Significance of 6-APA in Beta-Lactam Chemistry
The discovery of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), in 1957 by researchers at Beecham Research Laboratories marked a turning point in the history of antibiotics. scribd.com While the original penicillin G, discovered by Alexander Fleming, was a potent antibiotic, its effectiveness was limited. reactgroup.org The isolation of 6-APA from fermentation broths of Penicillium chrysogenum that were starved of a side-chain precursor was a significant breakthrough. taylorandfrancis.comtaylorandfrancis.com This discovery revealed that 6-APA constitutes the core 'nucleus' of all penicillins, featuring the characteristic β-lactam ring fused to a thiazolidine (B150603) ring. researchgate.netnih.gov
The true significance of isolating 6-APA lay in the fact that it provided a readily available starting material for the creation of new penicillins. taylorandfrancis.comoup.com The presence of a reactive amino group on the 6-APA molecule allowed for the attachment of various acyl side chains through chemical reactions. researchgate.netoup.com This capability launched the era of semi-synthetic penicillins, enabling scientists to overcome the limitations of natural penicillins. By modifying the side chain, researchers could design new antibiotics with improved properties, such as enhanced stability, broader spectrum of activity against different bacteria, and resistance to bacterial enzymes like penicillinases, which were a growing clinical problem. oup.com
The first semi-synthetic penicillins to be developed from 6-APA were phenethicillin and propicillin, which showed better oral absorption than penicillin V. oup.com This was soon followed by the development of methicillin, specifically designed to combat penicillin-resistant staphylococci. researchgate.net The availability of 6-APA thus transformed antibiotic development from a process of discovery from nature to one of rational drug design, leading to the creation of a large and diverse family of life-saving β-lactam antibiotics. oup.comroyalsocietypublishing.org
Chemical Synthetic Routes to 6-APA
Before enzymatic methods became dominant, the industrial production of 6-aminopenicillanic acid (6-APA) relied on chemical processes to remove the acyl side chain from naturally produced penicillins, primarily penicillin G or penicillin V. These chemical routes, while effective, were often complex and involved the use of harsh reagents and extreme temperatures.
A common chemical deacylation process involves several steps. google.com First, the natural penicillin is silylated to protect the carboxyl group. This is followed by conversion of the amide side chain into an imino-chloride using a reagent like phosphorus pentachloride (PCl₅) at low temperatures. The resulting imino-chloride is then reacted with an alcohol, such as methanol, to form an imino-ether. Finally, this imino-ether is hydrolyzed under specific conditions to cleave the side chain, yielding 6-APA. google.com This multi-step process required stringent control of reaction conditions, including very low temperatures (e.g., -40°C to -50°C), and the use of chlorinated solvents, which presented environmental concerns. google.com While these chemical methods could achieve high conversion rates, the enzymatic routes that were subsequently developed offered a more environmentally friendly and efficient alternative. researchgate.net
Enzymatic Biotransformation Pathways for 6-APA Production
The enzymatic production of 6-APA represents one of the most successful industrial applications of biocatalysis, largely replacing the older, more hazardous chemical methods. researchgate.netnih.gov This biotransformation is primarily achieved through the hydrolysis of natural penicillins, such as penicillin G or penicillin V, catalyzed by a class of enzymes known as penicillin acylases. researchgate.netcore.ac.uk The enzymatic approach is favored due to its mild reaction conditions, high specificity, and more environmentally friendly profile. tandfonline.comnih.gov Annually, over 20,000 tons of 6-APA are produced via enzymatic deacylation of benzylpenicillin (penicillin G). acs.org
The core of this process is the selective cleavage of the amide bond linking the acyl side chain to the 6-amino position of the penicillin nucleus, yielding 6-APA and a corresponding side-chain acid (e.g., phenylacetic acid from penicillin G). core.ac.ukresearchgate.net This reaction is highly efficient, with industrial processes achieving high conversion rates. core.ac.uk The biocatalysts for this transformation are typically whole microbial cells or immobilized enzymes, which allows for their recovery and reuse over multiple reaction cycles, making the process economically viable. acs.org
Role of Penicillin Acylases (PGA, PVA) in 6-APA Synthesis
Penicillin acylases (PAs), also known as penicillin amidohydrolases, are the key enzymes in the biotransformation of penicillins. nih.gov They are classified based on their substrate specificity. nih.gov The two main types used industrially are:
Penicillin G Acylase (PGA): This is the most extensively used enzyme for 6-APA production. acs.orgnih.gov PGAs, typically sourced from bacteria like Escherichia coli, show high specificity for hydrolyzing penicillin G (benzylpenicillin). tandfonline.comnih.gov They are highly efficient and form the backbone of the industrial enzymatic production of 6-APA. nih.gov PGAs generally function optimally at a pH between 7.0 and 8.5. tandfonline.com
Penicillin V Acylase (PVA): These enzymes are specific for the hydrolysis of penicillin V (phenoxymethylpenicillin). tandfonline.comdocumentsdelivered.com While historically less utilized than PGAs, PVAs offer certain advantages. They are often more active at the lower pH ranges (around pH 5.0) which are favorable for the subsequent extraction of 6-APA. tandfonline.comnih.gov Furthermore, some PVAs exhibit better stability and higher conversion rates. tandfonline.com Strains producing PVA, such as those from Pectobacterium atrosepticum, have been engineered for enhanced activity, making the PVA-penicillin V system an increasingly attractive alternative for industrial 6-APA production. acs.orgnih.gov
Both PGA and PVA can be used as either free enzymes, immobilized on various carriers, or as whole cells containing the enzyme, which helps in catalyst recovery and process continuity. acs.orgdocumentsdelivered.com
Genetic Engineering and Enzyme Optimization for Enhanced 6-APA Bioproduction
To improve the efficiency and economics of 6-APA production, significant research has focused on enhancing the properties of penicillin acylases through genetic and protein engineering. nih.govacs.org The goals of these efforts include increasing enzyme activity, improving stability under operational conditions (e.g., temperature and pH), and reducing inhibition by reaction products. nih.govacs.org
Key Optimization Strategies:
Protein Engineering: Techniques such as site-directed mutagenesis and directed evolution are used to create enzyme variants with superior properties. For instance, protein engineering of PGAs from E. coli and Alcaligenes faecalis has been explored to boost their catalytic activity and stability. acs.org By modifying specific amino acids in the enzyme's structure, researchers can enhance its performance for industrial applications. acs.org
Recombinant Expression: The genes for highly active penicillin acylases, such as the PVA from Pectobacterium atrosepticum, have been cloned and expressed in host organisms like E. coli. acs.orgnih.gov This allows for the high-level production of the desired enzyme, achieving high cell biomass and enzyme activity, which is crucial for industrial scale-up. acs.orgnih.gov
Enzyme Immobilization: Immobilizing the enzyme or whole cells on solid supports is a critical step for industrial use. acs.org Immobilization facilitates easy separation of the biocatalyst from the reaction mixture, allowing for its reuse in multiple batches, which significantly lowers production costs. tandfonline.comacs.org Various materials and techniques, such as encapsulation in hydrogels like polyvinyl alcohol (Lentikats), have been successfully employed to create robust and reusable biocatalysts. acs.orgnih.gov
These engineering strategies have led to the development of highly efficient and stable biocatalysts, making the enzymatic synthesis of 6-APA a mature and economically competitive technology. researchgate.netacs.org
Process Optimization in Enzymatic 6-APA Production (e.g., pH, temperature, substrate concentration, aqueous two-phase systems)
Optimizing the reaction conditions is crucial for maximizing the yield and efficiency of enzymatic 6-APA production. Key parameters that are carefully controlled in industrial processes include pH, temperature, and substrate concentration.
pH and Temperature: Penicillin acylases have optimal pH and temperature ranges for their activity. For instance, an immobilized penicillin V acylase (PVA) from Streptomyces lavendulae showed optimal activity at a pH of 9.5-10.5 and a temperature of 60°C, which was higher than its soluble form. nih.govresearchgate.net In another study using E. coli cells, the best conditions for converting penicillin G were found to be a pH of 7.8 and a temperature of 37°C. core.ac.uk Maintaining the optimal pH is critical as the production of phenylacetic acid during the reaction can lower the pH and inhibit or deactivate the enzyme. acs.org
Substrate Concentration: The concentration of the penicillin substrate also affects the reaction rate. High substrate concentrations can sometimes lead to inhibition. Studies have shown that for continuous reactor systems, penicillin feed concentrations should generally not exceed 150-175 mM to maintain high productivity. acs.org In one batch process, a high substrate concentration of 7% (w/v) penicillin G was successfully used. core.ac.uk
Aqueous Two-Phase Systems (ATPS): ATPS technology offers an innovative approach to integrate the reaction and product separation steps. nih.gov These systems, often composed of a polymer (like polyethylene (B3416737) glycol, PEG) and a salt (like potassium phosphate), form two immiscible aqueous phases. nih.govnih.gov The enzyme or biocatalyst cells can be partitioned into one phase (e.g., the salt-rich bottom phase), while the product, 6-APA, preferentially moves to the other phase (e.g., the PEG-rich top phase). nih.govnih.gov This in-situ product removal protects the enzyme from inhibition and deactivation, allowing for continuous operation and easier purification of 6-APA, which can sometimes be crystallized directly from the top phase with high purity. core.ac.uknih.govresearchgate.net
The table below summarizes optimal conditions found in various research studies for enzymatic 6-APA production.
| Biocatalyst | Substrate | Optimal pH | Optimal Temperature (°C) | Substrate Conc. | System | Reference |
| Immobilized PVA (S. lavendulae) | Penicillin V | 9.5 - 10.5 | 60 | - | Batch | nih.gov, researchgate.net |
| Recombinant E. coli (intracellular PA) | Penicillin G | 7.8 | 37 | 7% (w/v) | ATPS (PEG/Dextran) | core.ac.uk |
| Immobilized PGA | Penicillin G | 8.0 | 35 | 5% (w/v) | Aqueous-Organic | researchgate.net |
| Encapsulated E. coli (PVA) | Penicillin V | 5.0 | 37 | 2% (w/v) | Batch | nih.gov |
| Recombinant E. coli (intracellular PA) | Penicillin G | 8.0 | - | - | ATPS (PEG/Phosphate) | nih.gov |
Derivatization Strategies from 6-APA for Novel Beta-Lactam Scaffolds
The primary value of 6-aminopenicillanic acid (6-APA) lies in its role as a versatile scaffold for creating a vast array of semi-synthetic penicillins. researchgate.netoup.com The free amino group at the 6-position of the 6-APA nucleus is the key site for chemical modification, allowing for the introduction of various acyl side chains. researchgate.net This derivatization is typically achieved by reacting 6-APA with an activated form of a carboxylic acid, such as an acid chloride or a mixed anhydride (B1165640), to form a new amide bond. nih.gov
This strategy has been immensely successful in developing antibiotics with improved characteristics compared to the original, naturally occurring penicillins. The objectives of these derivatization efforts include:
Broadening the Spectrum of Activity: Creating penicillins effective against a wider range of bacteria, particularly Gram-negative organisms. oup.com Ampicillin (B1664943) was a landmark achievement in this area. scribd.com
Overcoming Antibiotic Resistance: Designing molecules that are stable against β-lactamase enzymes produced by resistant bacteria. Methicillin was the first penicillin developed specifically for this purpose. researchgate.netoup.com
Improving Pharmacokinetic Properties: Enhancing oral absorption and stability in acidic environments, as seen with phenethicillin and propicillin. oup.com
The flexibility of using 6-APA as a starting material has allowed for the synthesis of thousands of different penicillin analogues, with many becoming clinically important drugs. oup.com This process of acylating the 6-APA nucleus continues to be a fundamental strategy in the search for new and more effective β-lactam antibiotics to combat the ongoing challenge of bacterial resistance. nih.gov
Acylation Reactions and Stereochemical Aspects in Semi-Synthetic Penicillin Analogs
The primary method for creating semi-synthetic penicillins is the acylation of the 6-amino group of the 6-APA nucleus. researchgate.netnih.gov This reaction can be performed through chemical methods or, more efficiently and sustainably, through enzymatic processes. nih.govresearchgate.net Penicillin G acylase (PGA) is a widely used enzyme that catalyzes the condensation of an acyl group donor with the β-lactam nucleus. nih.govresearchgate.net
Chemical acylation often involves treating 6-APA with an acid chloride or a mixed anhydride under specific conditions to form the desired 6-acyl-aminopenicillanic acid. nih.gov For instance, new semi-synthetic penicillins have been created by acylating 6-APA with 5-mercapto-1,2,4-triazole-disubstituted derivatives, which are activated as pivalic mixed anhydrides. nih.govnih.gov Another example involves the acylation of 6-APA with activated derivatives of α-sulfophenylacetic acid. acs.org
Enzymatic acylation, typically a kinetically controlled synthesis (KCS), offers high yields and selectivity under mild conditions. researchgate.net In the synthesis of Penicillin V, for example, using penicillin acylase from Streptomyces lavendulae, the reaction conditions significantly impact the outcome. researchgate.net Factors such as pH, temperature, and the molar ratio of substrates are optimized to maximize the synthesis-to-hydrolysis (S/H) ratio, which is a critical parameter for the efficiency of the process. nih.govresearchgate.net
Table 1: Research Findings on the Enzymatic Acylation of 6-APA
| Acyl Donor | Enzyme | Key Findings | Reference |
|---|---|---|---|
| Methyl phenoxyacetate (B1228835) (MPOA) | Penicillin acylase from Streptomyces lavendulae (SlPVA) | Maximum yield (94.5%) and a high S/H ratio (16.4) were achieved at pH 7.0 with an excess of 6-APA. researchgate.net | researchgate.net |
| D-(-)-4-hydroxyphenylglycine amide/ester | Immobilized Penicillin G Acylase (PGA) | Used in the industrial synthesis of amoxicillin (B794) and ampicillin. acs.org | acs.org |
| Phenylacetic acid (PAA) | Penicillin G Acylase (PGA) | PGA hydrolyzes penicillin G to produce 6-APA and PAA, a reaction that can be reversed for synthesis. researchgate.net | researchgate.net |
The stereochemistry of the resulting penicillin analog is crucial for its biological activity. The β-lactam nucleus of 6-APA has a specific stereoconfiguration ((2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) that must be maintained. wikipedia.org During acylation, the stereochemistry at the C-5 and C-6 positions is preserved. However, novel synthetic strategies have explored the creation of different stereoisomers. For example, a stereoselective synthesis of 6-phthalimido-5-epipenicillanates has been reported, demonstrating the possibility of inverting the stereochemistry at the C-5 position. nih.gov Furthermore, asymmetric synthesis of β-lactams using chiral imines derived from sugars can produce cis-β-lactams with very high diastereoselectivity, establishing the stereochemistry at C-3 and C-4. nih.gov
Exploration of Novel Beta-Lactam Structures Bearing the 6-APA Nucleus
Research has continuously sought to develop novel β-lactam structures based on the 6-APA scaffold to enhance antibacterial activity and combat resistance. nih.gov These explorations move beyond simple side-chain acylation to include modifications of the core penam (B1241934) structure and the attachment of entirely new pharmacophoric groups. nih.govnih.gov
One approach involves modifying the C-3 carboxyl group and the C-6 side chain. For example, simple penicillins have been synthesized from 6-APA where the carboxyl group at C-3 was replaced by a hydroxyl or acetoxy group, and the amino group at C-6 was substituted with bromine or hydrogen. nih.gov Another strategy involves the oxidation of the sulfur atom in the thiazolidine ring to create N-acyl derivatives of 6-aminopenicillanic acid sulfone. epo.org These sulfones, such as cloxacillin (B1194729) sulfone and quinacillin (B75660) sulfone, have been investigated for their utility as β-lactamase deactivators. epo.org
A more complex strategy is the synthesis of molecules containing more than one β-lactam unit, based on the rationale of achieving a synergistic antibacterial effect. nih.gov Researchers have synthesized bis-β-lactam compounds by linking derivatives of 6-APA or ampicillin. nih.gov These compounds demonstrated higher binding affinities to Penicillin-Binding Proteins (PBPs) than their parent molecules. nih.gov Another innovative class of multivalent β-lactam derivatives is "podands," where three penicillin nuclei are arranged on a central tricarboxylic acid scaffold. nih.gov
Table 2: Examples of Novel Beta-Lactam Structures Derived from 6-APA
| Structural Modification | Example Compound Class | Intended Purpose / Finding | Reference |
|---|---|---|---|
| C-3 and C-6 Substitution | Penicillins with C-3 hydroxy/acetoxy and C-6 bromo/hydrogen | Structural modification of the core nucleus. nih.gov Some showed mild activity against Bacillus subtilis. nih.gov | nih.gov |
| Thiazolidine Ring Oxidation | N-acyl-6-aminopenicillanic acid sulfones (e.g., Cloxacillin sulfone) | Utility as β-lactamase deactivators. epo.org | epo.org |
| Dimerization | Bis-β-lactams | Higher binding affinity to Penicillin-Binding Proteins (PBPs) compared to precursors. nih.gov | nih.gov |
| Multivalent Structures | β-Lactam Podands (Three 6-APA nuclei on a central scaffold) | Designed to improve the acylating power towards target PBPs; activity was comparable to references in some cases. nih.gov | nih.gov |
| Hybrid Molecules | Penicillins with a 5-mercapto-1,2,4-triazole nucleus | Combining the β-lactam ring with another biologically active nucleus to enhance the antibacterial effect. nih.govnih.gov | nih.govnih.gov |
Furthermore, new semisynthetic penicillins have been created by coupling the 6-APA nucleus with other heterocyclic moieties known for their biological activity. nih.govnih.gov An example is the acylation of 6-APA with derivatives of 5-mercapto-1,2,4-triazole that also contain a 5-nitroindazole (B105863) group, creating a hybrid molecule with two distinct pharmacophores. nih.govnih.gov These novel designs represent ongoing efforts to expand the chemical space and therapeutic potential of the penicillin family.
Isotopic Labeling Strategies: Focus on Oxacillin D5 in Advanced Research
Synthesis and Characterization of Deuterated Penicillins, with Emphasis on Oxacillin-d5
The synthesis of deuterated compounds like Oxacillin-d5 is a critical aspect of its use in research. medchemexpress.commedchemexpress.com Deuterium-labeled analogs of drugs, such as Oxacillin-d5, serve as ideal internal standards for analytical and pharmacokinetic studies due to their similar chemical properties but distinct mass. veeprho.com
Precursor Selection and Deuterium (B1214612) Incorporation Methodologies
The synthesis of deuterated penicillins can be achieved through various methods, including chemical synthesis and biosynthesis. smolecule.comnih.govnih.gov In chemical synthesis, a common approach involves starting with a deuterated precursor. For Oxacillin-d5, where the deuterium atoms are on the phenyl ring, a deuterated benzaldehyde (B42025) could be a logical starting material in a multi-step synthesis. chemicalbook.comlgcstandards.com The synthesis of Oxacillin (B1211168) itself involves reacting 5-methyl-3-phenyl-4-isoxazolecarboxylic acid chloride with 6-aminopenicillanic acid (6-APA). chemicalbook.com Therefore, the synthesis of the deuterated analog would likely follow a similar pathway, utilizing a deuterated version of the phenyl-containing precursor.
Another method for deuterium incorporation is through hydrogen-deuterium (H/D) exchange reactions. google.com This can be accomplished by treating the non-deuterated compound with a deuterium source, such as deuterium oxide (D₂O), often in the presence of a catalyst. google.comnih.gov For some penicillins, biosynthesis using microorganisms grown in a deuterium-rich medium has also been explored to produce highly deuterated products. nih.govnih.gov
Isotopic Purity Assessment in Deuterated Compounds using Advanced Analytical Techniques
Ensuring the isotopic purity of a deuterated compound is paramount for its application as an analytical standard. rsc.orgrsc.org Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms. nih.gov Advanced analytical techniques are employed to assess this crucial parameter.
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is a primary tool for determining isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ions, HRMS can distinguish between the deuterated compound and its isotopologues (molecules with fewer or no deuterium atoms). nih.gov The relative abundance of these ions allows for the calculation of the isotopic purity. rsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique. rsc.orgrsc.org ¹H NMR can be used to determine the positions of deuterium incorporation by observing the disappearance of proton signals at specific locations in the molecule. It can also provide a relative measure of isotopic purity. rsc.org
Table 1: Analytical Techniques for Isotopic Purity Assessment
| Technique | Principle | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Separates ions based on their precise mass-to-charge ratio. ucl.ac.uk | Determines the relative abundance of isotopologues, allowing for the calculation of isotopic enrichment. rsc.orgnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the magnetic properties of atomic nuclei. wikipedia.org | Confirms the positions of deuterium labeling and can provide relative isotopic purity. rsc.orgrsc.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds before mass analysis. | Can be used for purity assessment of suitable volatile deuterated compounds. industry.gov.au |
Applications of Oxacillin-d5 as an Analytical Standard
The primary application of Oxacillin-d5 is as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry. medchemexpress.comveeprho.commedchemexpress.com Its utility stems from its near-identical chemical and physical properties to the unlabeled Oxacillin, ensuring it behaves similarly during sample preparation and analysis, while its different mass allows for its distinct detection.
Quantitative Mass Spectrometry in Biochemical and Environmental Systems (Non-Clinical Matrix Applications)
In biochemical and environmental analysis, accurately quantifying trace amounts of substances like antibiotics is crucial. iaea.orgthermofisher.com Oxacillin-d5 is used as an internal standard to improve the accuracy and precision of these measurements. veeprho.com When analyzing samples such as wastewater or soil for the presence of Oxacillin, a known amount of Oxacillin-d5 is added to the sample before processing.
During analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), any loss of the analyte (Oxacillin) during extraction or ionization is mirrored by a proportional loss of the internal standard (Oxacillin-d5). researchgate.netwur.nl By comparing the signal of the analyte to the signal of the internal standard, a more accurate quantification can be achieved, correcting for variations in sample handling and instrument response. oup.com
Role in Method Development and Validation for Beta-Lactam Analysis
The development and validation of analytical methods for detecting beta-lactam antibiotics are essential for various fields, including food safety and environmental monitoring. mdpi.comresearchgate.net Oxacillin-d5 plays a vital role in this process. nih.govdiva-portal.org
During method development, Oxacillin-d5 helps in optimizing parameters such as chromatographic separation and mass spectrometric detection. nih.govnih.gov In method validation, it is used to assess key performance characteristics like accuracy, precision, linearity, and recovery. nih.govnih.gov For instance, by spiking different matrices with known concentrations of Oxacillin and Oxacillin-d5, analysts can determine the method's ability to accurately measure the antibiotic's concentration across a range of levels and in complex samples. diva-portal.org The use of a stable isotope-labeled internal standard like Oxacillin-d5 is often a requirement for robust and reliable analytical methods intended for regulatory submission or clinical use. nih.govnih.gov
Mechanistic Studies Utilizing Kinetic Isotope Effects of Deuterated Analogs
The use of isotopically labeled compounds, such as those where hydrogen is replaced by its heavier, stable isotope deuterium, is a powerful tool in elucidating the mechanisms of chemical and enzymatic reactions. This substitution can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). nih.govyorku.ca The magnitude of the KIE provides valuable information about the transition state of the rate-limiting step of a reaction. yorku.canih.gov Specifically, deuterating a substrate like oxacillin (creating Oxacillin-d5) or using a deuterated solvent (D₂O) can help researchers probe the intricate workings of enzymes that interact with it, such as β-lactamases. nih.govacs.org
β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics, including penicillins like oxacillin. nasjournal.org.ngmdpi.com They function by hydrolyzing the amide bond in the four-membered β-lactam ring, rendering the antibiotic ineffective. bac-lac.gc.canih.gov The generally accepted mechanism for serine β-lactamases involves a two-step process: the formation of a covalent acyl-enzyme intermediate (acylation) followed by its hydrolysis to regenerate the free enzyme (deacylation). bac-lac.gc.caacs.org Kinetic isotope effect studies are instrumental in determining which of these steps is rate-limiting and in characterizing the nature of the transition states involved. nih.govacs.org
When the bond to the isotope is broken or formed in the rate-determining step, a primary KIE is observed. yorku.ca In contrast, a secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation but is located near the reaction center. mdpi.com A common experimental approach is to measure the solvent isotope effect (SIE or SKIE) by comparing the reaction kinetics in normal water (H₂O) with that in heavy water (D₂O). nih.govnih.gov A normal solvent KIE (kH₂O/kD₂O > 1) often indicates that a proton transfer is part of the rate-limiting transition state, whereas an inverse KIE (kH₂O/kD₂O < 1) can suggest other mechanistic details, such as the involvement of a low-barrier hydrogen bond or changes in the solvation state. mdpi.comnih.gov
Research on various classes of β-lactamases using penicillin analogs has yielded significant insights. For instance, studies on class A and class C β-lactamases have used solvent KIEs to dissect the acylation and deacylation steps. nih.govacs.org The observation of inverse β-secondary isotope effects on both the V/K and V kinetic parameters for class A enzymes suggests that the transition state involves the formation of a tetrahedral carbon at the scissile carbonyl group, which is characteristic of an acyl-transfer mechanism. nih.govacs.org
Table 1: Solvent Deuterium Kinetic Isotope Effects on β-Lactamase Catalysis This table presents kinetic isotope effect data from studies on various β-lactamases with penicillin-like substrates. The values represent the ratio of the rate in H₂O to the rate in D₂O for key kinetic parameters, providing insight into the transition states of enzyme acylation and deacylation.
| Enzyme Class | Enzyme | Substrate | Kinetic Parameter | Solvent KIE Value (kH₂O/kD₂O) | Implied Mechanistic Step |
| Class A | S. aureus PC1 | Benzylpenicillin | kcat | Normal | Deacylation |
| Class A | TEM β-Lactamase | Penicillanic Acid | V/K | ~1.0 (No significant effect) | Acylation (without significant proton motion) |
| Class C | E. cloacae P99 | Penicillanic Acid | V/K | ~1.0 (No significant effect) | Acylation (acyl-transfer transition state) |
| Class C | E. cloacae P99 | Cephalothin | kcat | Normal | Deacylation |
| Penicillin Acylase | E. coli | NIPAB* | kcat | ~2.0 | Acylation (General acid-base mechanism) |
NIPAB (2-nitro-5-[(phenylacetyl)amino]-benzoic acid) is a penicillin analog. Data sourced from multiple biochemical studies. nih.govacs.orgnasjournal.org.ngnih.govrug.nl
Investigating Enzyme Reaction Mechanisms through Isotopic Tracing
Isotopic tracing extends beyond measuring rate changes to tracking the fate and movement of atoms through a reaction pathway. In the context of Oxacillin-d5 and its interaction with enzymes, isotopic labeling allows for the direct observation of molecular dynamics and conformational changes during catalysis. A key technique in this area is hydrogen-deuterium exchange mass spectrometry (HDX-MS). yorku.cabac-lac.gc.ca
HDX-MS monitors the exchange of backbone amide protons of a protein with deuterium from a D₂O solvent. The rate of this exchange is sensitive to the protein's local and global conformation; regions that are flexible or solvent-exposed will exchange protons for deuterons more rapidly than regions that are folded, rigid, or involved in substrate binding. yorku.ca By comparing the deuterium uptake of an enzyme in its free state versus its state during reaction with a substrate like oxacillin, researchers can map the specific regions of the enzyme that undergo conformational changes. bac-lac.gc.ca
Isotopic tracing can also be used to confirm the formation of proposed reaction intermediates. For serine β-lactamases, the mechanism proceeds through a covalent acyl-enzyme intermediate where the antibiotic is temporarily bonded to an active site serine residue. acs.org While direct observation of Oxacillin-d5 intermediates is not widely documented in the literature, related studies on penicillin G have used X-ray crystallography on mutant enzymes to trap and visualize this exact type of acyl-enzyme intermediate, confirming its existence and structural nature. acs.org Combining such structural data with the kinetic insights from KIE studies provides a comprehensive picture of the enzymatic reaction mechanism.
Table 2: Research Findings from Isotopic Labeling Studies of β-Lactamases This table summarizes key findings from studies using isotopic labeling techniques to investigate the mechanism of β-lactamase enzymes with penicillin and oxacillin substrates.
| Technique | Enzyme System | Substrate | Key Finding | Conclusion |
| Solvent KIE | Penicillin Acylase | Penicillin Analog (NIPAB) | Normal KIE of ~2.0 on kcat. Proton inventory shows one proton is transferred in the transition state. nih.govrug.nl | The rate-limiting acylation step proceeds via a general acid-base catalyzed mechanism. nih.govrug.nl |
| Solvent KIE | Class A & C β-Lactamases | Penicillanic Acid | Inverse β-secondary KIEs and solvent KIEs near unity for the V/K parameter. nih.govacs.org | The acylation transition state involves formation of a tetrahedral intermediate without significant proton motion from the solvent. nih.govacs.org |
| HDX-MS | OXA-58 (Class D β-Lactamase) | Oxacillin | Deuterium uptake was constrained in the presence of the substrate. yorku.cabac-lac.gc.ca | The enzyme undergoes an induced-fit conformational change upon binding oxacillin, leading to a more rigid structure. yorku.cabac-lac.gc.ca |
Molecular and Biochemical Interactions of Oxacillin and Its Deuterated Analogues
Enzyme Interaction Dynamics: Beta-Lactamase Binding and Hydrolysis Mechanisms
Beta-lactamases are enzymes produced by bacteria that provide resistance to β-lactam antibiotics like oxacillin (B1211168). They function by hydrolyzing the amide bond in the β-lactam ring, rendering the antibiotic inactive. The interaction between oxacillin and these enzymes is a dynamic process involving binding, acylation, and deacylation. Class D β-lactamases, often called oxacillinases (OXA), were initially named for their proficiency in hydrolyzing oxacillin. nih.govnih.govmdpi.com The catalytic mechanism involves a serine residue at the active site which acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring to form a transient acyl-enzyme intermediate. mdpi.com This intermediate is then hydrolyzed, releasing the inactivated antibiotic and regenerating the free enzyme. Some borderline oxacillin-resistant Staphylococcus aureus (BORSA) strains exhibit resistance through the hyperproduction of β-lactamase. ucsd.edu In some cases, resistance in S. aureus has been attributed to a membrane-bound lipoprotein with oxacillin-hydrolyzing activity. nih.govcapes.gov.br
The precise three-dimensional arrangements of atoms within oxacillin-enzyme complexes provide critical insights into the mechanisms of binding and hydrolysis. X-ray crystallography has been a pivotal technique in elucidating these structures.
To understand the structural basis for substrate selectivity among class D β-lactamases, the X-ray crystal structures of deacylation-deficient mutants of OXA-1 and OXA-24/40 were determined in complex with oxacillin at resolutions of 1.4 Å and 2.4 Å, respectively. nih.gov The analysis of these structures revealed key differences in their active sites. In the OXA-1 complex, the bulky, nonpolar isoxazolyl side chain of oxacillin is accommodated within a well-defined hydrophobic pocket formed by residues Trp102, Met99, Phe217, Leu161, and Leu255. nih.gov This complementary fit explains the efficient hydrolysis of oxacillin by OXA-1. nih.gov
Conversely, in the OXA-24/40 complex, the hydrophobic side chain of oxacillin disrupts a crucial water-bridged interaction between Tyr112 and Met223 that is present in the unbound enzyme. nih.gov This disruption forces a significant conformational change in the loop containing Met223, leading to a less favorable binding orientation and consequently, weaker oxacillinase activity. nih.gov
Computational studies have further illuminated the reaction mechanism. For the OXA-1 enzyme, the reaction pathway for the recyclization of the oxacillin-derived acyl-enzyme complex has been modeled, identifying the structures of the reactive complex, transition states, and reaction intermediates. researchgate.net While detailed NMR spectroscopy studies on oxacillin-β-lactamase complexes are not as prevalent in the reviewed literature, the combination of X-ray crystallography and computational modeling provides a robust framework for understanding these interactions at an atomic level. researchgate.netplos.org
Kinetic studies quantify the efficiency of β-lactamase-mediated hydrolysis of oxacillin, providing essential parameters such as the Michaelis constant (K_m), which reflects substrate binding affinity, and the catalytic rate constant (k_cat). Class D β-lactamases are noted for their diverse activities, which include oxacillinase, carbapenemase, and cephalosporinase (B13388198) specificities. nih.gov While originally characterized by higher hydrolysis rates for oxacillin compared to benzylpenicillin, this is not a universal trait for all members of this class. mdpi.com
In studies of borderline methicillin-resistant S. aureus (BORSA), hyperproduction of inducible, type A β-lactamase was linked to oxacillin resistance. nih.gov The minimum inhibitory concentrations (MICs) of oxacillin for these strains, which ranged from 0.5 to 2 µg/ml, were reduced by the presence of β-lactamase inhibitors like sulbactam (B1307) and clavulanic acid. nih.gov Some studies have shown that for certain β-lactamase-hyperproducing S. aureus strains, the oxacillin MBC/MIC ratio was greater than 8, indicating tolerance, and that these results are highly dependent on the testing methodology and media supplements like NaCl. nih.gov
Interactive Table: Kinetic Parameters of Oxacillin Hydrolysis by Various β-Lactamases
This table is populated with representative data from the literature; direct comparison between studies may be limited by differing experimental conditions.
| Enzyme | Source Organism | k_cat (s⁻¹) | K_m (µM) | k_cat/K_m (M⁻¹s⁻¹) | Relative Activity/Notes |
|---|---|---|---|---|---|
| OXA-1 | Various Gram-negatives | Data not specified | Data not specified | Data not specified | Efficiently hydrolyzes oxacillin. nih.gov |
| OXA-24/40 | Acinetobacter baumannii | Data not specified | Data not specified | Data not specified | Weak oxacillinase activity. nih.gov |
| Type A β-Lactamase | Staphylococcus aureus (BORSA) | Data not specified | Data not specified | Data not specified | Hyperproduction leads to oxacillin MICs of 0.5-2 µg/ml. nih.gov |
| CMY-2 | Enterobacteriaceae | 0.005 | 14 | 360 | Significantly lower K_m compared to chromosomal AmpC enzymes. |
Studies on other β-lactamases and substrates have established the utility of β-secondary and solvent deuterium (B1214612) KIEs. nih.govacs.orgacs.org For the hydrolysis reaction catalyzed by β-lactamases, the key event is the nucleophilic attack by a serine hydroxyl group on the carbonyl carbon of the β-lactam ring. This changes the hybridization of the carbonyl carbon from sp² to tetrahedral sp³.
A β-secondary deuterium KIE is measured by placing deuterium on a carbon adjacent to the reacting center (the β-position). For the hydrolysis of a β-lactam, this would typically involve deuteration at the C6 position. An inverse KIE (a value less than 1) is expected for a reaction where an sp² center becomes sp³ in the transition state. Studies on class A β-lactamases with penicillanic acid have shown inverse β-secondary isotope effects on both V/K and V, which supports a transition state where the carbonyl group has become tetrahedral, consistent with an acyl-transfer mechanism. nih.govacs.org
Therefore, for oxacillin-d5, if deuterium atoms are placed on the phenyl-d5 group of the acyl side chain, a significant primary KIE would not be expected as these bonds are not broken during hydrolysis. If deuteration were at a position on the penicillin nucleus involved in the reaction, such as C6, an inverse secondary KIE would be predicted. This would provide kinetic evidence for the formation of a tetrahedral intermediate during the acylation step of the catalytic cycle by β-lactamase.
Interaction with Bacterial Transpeptidases (Penicillin-Binding Proteins - PBPs)
The bactericidal action of oxacillin results from its ability to inhibit penicillin-binding proteins (PBPs). nih.gov PBPs are bacterial enzymes, specifically transpeptidases, that catalyze the final steps of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall. nih.gov By binding to the active site of these enzymes, oxacillin forms a stable, covalent acyl-enzyme complex, thereby inactivating them and preventing the cross-linking of the cell wall, ultimately leading to cell lysis. nih.gov In methicillin-resistant Staphylococcus aureus (MRSA), resistance is primarily mediated by the acquisition of the mecA gene, which encodes for PBP2a, a PBP with a very low affinity for most β-lactam antibiotics, including oxacillin. nih.govresearchgate.netmdpi.com PBP2a can continue to synthesize the cell wall even when the other native PBPs are inhibited by oxacillin. nih.gov
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding modes and stability of antibiotic-protein complexes. plos.orgresearchgate.net These studies have provided profound insights into how oxacillin interacts with PBPs and how resistance emerges in enzymes like PBP2a.
Crystallographic studies have successfully resolved the structure of PBP2a in complex with oxacillin. nih.govacs.orgpdbj.org These studies revealed that PBP2a possesses an allosteric site, distant from the active site. nih.govacs.org The binding of certain β-lactams, including oxacillin, to this allosteric site can induce conformational changes that open the otherwise constricted active site, paradoxically enabling catalysis. nih.govacs.org This allosteric regulation is a key factor in PBP2a's ability to discriminate against antibiotics in favor of its natural peptidoglycan substrate. nih.gov
Molecular docking studies have quantified the binding affinities of oxacillin to various PBPs. In one study comparing oxacillin and methicillin, oxacillin showed a higher predicted binding affinity for PBP2 and PBP3. acs.org MD simulations are used to refine the docked structures and assess the stability of the complex over time, confirming the persistence of key interactions. researchgate.netnih.gov
Interactive Table: Predicted Binding Energies from Oxacillin-PBP Docking Studies
Binding energies are highly dependent on the specific software and parameters used and should be interpreted as predictive indicators of affinity.
| Protein | Ligand | Predicted Binding Energy (kcal/mol) | Computational Method | Key Findings |
|---|---|---|---|---|
| PBP2a (S. aureus) | Oxacillin | -62.84 | Covalent Docking | Lower affinity compared to susceptible PBPs, demonstrating resistance. acs.org |
| PBP2 (P. aeruginosa) | Oxacillin | -14.08 | Covalent Docking | Higher affinity than methicillin. acs.org |
| PBP3 (P. aeruginosa) | Oxacillin | -71.93 | Covalent Docking | Significantly higher affinity than methicillin. acs.org |
| PBP2a (S. aureus) | Oxacillin | Data not specified | X-ray Crystallography | Binds to an allosteric site, inducing conformational changes. nih.govacs.org |
The binding affinity of oxacillin for various PBPs can be measured experimentally using in vitro biochemical assays. A classic method involves competitive binding experiments using whole cells or purified cell membrane preparations. nih.gov In this assay, the PBPs are first incubated with varying concentrations of a non-labeled inhibitor, such as oxacillin. Subsequently, a labeled β-lactam probe, which can be a radiolabeled penicillin (like [³H]benzylpenicillin) or a fluorescently tagged penicillin (like Bocillin-FL), is added. nih.govresearchgate.net This probe binds to any PBPs that were not inhibited by oxacillin.
The proteins are then separated by SDS-PAGE, and the labeled PBPs are visualized by fluorography or fluorescence scanning. nih.govresearchgate.net The intensity of the labeled band is inversely proportional to the inhibitory activity of the test compound. By quantifying the band intensity at different oxacillin concentrations, a dose-response curve can be generated, from which the 50% inhibitory concentration (IC₅₀) can be determined. nih.gov The IC₅₀ value represents the concentration of oxacillin required to inhibit 50% of the binding of the labeled probe and is a measure of the binding affinity.
Oxacillin in Protein Conformation and Dynamics Studies (e.g., Spectroscopic Investigations, Molecular Dynamics)
The interaction between oxacillin and its target proteins, primarily Penicillin-Binding Proteins (PBPs), extends beyond simple binding to induce significant changes in protein conformation and dynamics. Understanding these structural alterations at a molecular level is crucial for elucidating the mechanisms of both its antibacterial action and resistance. Researchers employ a combination of spectroscopic and computational methods to visualize and analyze these dynamic events.
Spectroscopic Investigations
Spectroscopic techniques provide powerful insights into the static and dynamic aspects of protein structure upon ligand binding. X-ray crystallography has been instrumental in revealing the atomic-level details of oxacillin bound to PBPs. For instance, crystallographic studies of Penicillin-Binding Protein 2a (PBP2a) from Methicillin-Resistant Staphylococcus aureus (MRSA) have shown that oxacillin binding to an allosteric site—distinct from the active site—triggers significant conformational changes. nih.gov These changes are essential for opening the active site, making it accessible for catalysis. nih.govacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique used to study protein dynamics in solution, which more closely mimics the physiological environment. While specific NMR studies on oxacillin are not extensively detailed in the provided literature, the principles are well-established. Techniques like ¹⁹F NMR, for example, can be used to monitor changes in a protein's local environment and conformation. nih.gov In the context of oxacillin, the use of its deuterated analogue, 6-APA (Oxacillin-d5) , is particularly advantageous for ¹H NMR studies. Deuteration involves replacing hydrogen atoms with deuterium. This substitution simplifies the complex proton NMR spectra of the protein-ligand complex, reducing signal overlap and allowing researchers to more clearly observe the signals from the non-deuterated parts of the molecule or specific protons at the interaction interface. This isotopic labeling strategy is a powerful tool for detailing specific molecular interactions and conformational shifts that are otherwise difficult to detect.
Molecular Dynamics (MD) Simulations
Complementing experimental data, molecular dynamics (MD) simulations offer a computational lens to observe the time-resolved behavior of protein-ligand complexes. These simulations can model the movement of atoms and molecules over time, revealing the dynamic nature of interactions that a static crystal structure cannot capture. nih.govacs.org
MD simulations have been used to augment crystallographic findings for PBP2a. nih.gov Upon oxacillin binding to the allosteric site, simulations show significant conformational motion in specific regions of the protein, such as the β3-β4 strand, which contributes to the opening of the active site. nih.gov Key structural changes observed include the restructuring of α-helices and substantial shifts in the protein backbone. nih.gov For example, the binding of oxacillin to PBP2a causes notable rearrangements in the α9 and α10 helices. nih.gov
These simulations allow researchers to quantify the stability of interactions and the flexibility of different protein regions. researchgate.net Parameters such as the root-mean-square deviation (RMSD) are calculated to measure the average change in the displacement of atoms, indicating how much the protein's conformation changes over the course of the simulation. nih.govresearchgate.net For the PBP2a:oxacillin complex, Ramachandran statistics showed that 96.77% of residues were in the most favored regions, indicating a stable, well-defined conformation upon binding. nih.gov
The combination of X-ray crystallography and MD simulations provides a detailed picture of how oxacillin binding allosterically regulates PBP2a, offering foundational insights into resistance mechanisms and providing a basis for designing new antibiotics. nih.govacs.orgnih.gov
Research Findings on Oxacillin-Protein Interactions
Detailed studies have quantified the conformational changes in PBP2a upon oxacillin binding and determined its binding affinity for various PBPs.
Table 1: Key Conformational Changes in PBP2a upon Oxacillin Binding
This table summarizes significant structural alterations identified through crystallographic and computational analyses of the PBP2a:oxacillin complex compared to the unbound (apo) protein. nih.gov
| Structural Element | Observation | Significance |
| α9 and α10 Helices | Restructuring of the helices. | Part of the allosteric communication network that leads to active site opening. nih.gov |
| β3-β4 Strand | Significant conformational motion. | Contributes to the incomplete opening of the active site. nih.gov |
| Ramachandran Plot | 96.77% of residues in most favored regions. | Indicates a stable and favorable protein conformation after oxacillin binding. nih.gov |
Table 2: Binding Affinity of Oxacillin for S. aureus PBPs
The functional consequence of these dynamic interactions is reflected in the binding affinity of oxacillin for different PBPs, often measured as the half-maximal inhibitory concentration (IC₅₀). This table shows the IC₅₀ values for oxacillin against key PBPs from a methicillin-susceptible S. aureus (MSSA) strain. oup.com
| Penicillin-Binding Protein (PBP) | Oxacillin IC₅₀ (mg/L) |
| PBP1 | 0.2 |
| PBP2 | 0.5 |
| PBP3 | 0.2 |
| PBP4 | >128 |
Advanced Analytical Methodologies for 6 Apa and Oxacillin D5 Characterization
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Quantification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 6-APA and its derivatives. Its ability to provide exact mass measurements and detailed fragmentation patterns allows for confident structural identification and quantification, even in complex matrices. nih.gov
Accurate Mass Measurement and Fragmentation Analysis
HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. This is fundamental in identifying 6-APA and confirming the incorporation of deuterium (B1214612) atoms in Oxacillin-d5.
The fragmentation analysis of 6-APA using techniques like tandem mass spectrometry (MS/MS) reveals characteristic product ions that serve as a structural fingerprint. nih.gov Studies involving electrospray ionization (ESI) have shown that the β-lactam ring is a common site of cleavage. For instance, in the analysis of ampicillin (B1664943), a derivative of 6-APA, fragmentation pathways often involve the opening of the β-lactam and thiazolidine (B150603) rings. nih.gov A proposed fragmentation for a 6-APA ampicillin amide shows the loss of a thiazolidine ring molecule. nih.gov Similarly, analysis of 6-APA as an impurity has identified specific m/z values corresponding to characteristic fragments. researchgate.net This detailed fragmentation data is crucial for distinguishing 6-APA from its related substances and degradation products.
Table 1: Key Mass Spectrometry Data for 6-APA
< table>
nih.govnih.govnih.govresearchgate.netQuantification Strategies Utilizing Stable Isotope Standards (e.g., Oxacillin-d5)
Stable isotope-labeled internal standards, such as Oxacillin-d5, are the gold standard for the accurate quantification of 6-APA and related penicillins via isotope dilution mass spectrometry. In this approach, a known quantity of the isotopically labeled standard (e.g., Oxacillin-d5) is added to the sample at the beginning of the analytical process. Because the labeled standard is chemically identical to the analyte (6-APA), it experiences the same variations during sample preparation, extraction, and ionization. ufl.edu
This co-analysis allows for the correction of matrix effects and variations in instrument response, leading to significantly improved accuracy and precision in quantification. The analyte concentration is determined by the ratio of the signal from the natural analyte to the signal from the labeled internal standard. This strategy has been successfully applied in various studies for the quantification of penicillins in different matrices. For example, methods using penicillin G-d7 have demonstrated corrected recoveries of 90-100%. ufl.edu The use of stable isotope standards is a key component of robust and reliable quantitative LC-MS/MS methods for pharmaceutical analysis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural and conformational analysis of 6-APA in solution. It provides information about the connectivity of atoms and their spatial arrangement, which is complementary to the data obtained from mass spectrometry. nih.govsemanticscholar.org
Deuterium NMR in Tracing Isotopic Incorporation and Distribution
Deuterium (²H) NMR spectroscopy is a primary method for verifying the successful incorporation and distribution of deuterium atoms in isotopically labeled molecules like Oxacillin-d5. wikipedia.org Since the natural abundance of deuterium is very low (approximately 0.016%), a strong signal in a ²H NMR spectrum confirms the enrichment of the compound with deuterium. wikipedia.org The chemical shift range in ²H NMR is similar to that of proton (¹H) NMR, allowing for the identification of the positions of deuteration by comparing the spectra. umass.edu A key application is to confirm deuteration by observing a peak in the ²H spectrum that corresponds to a disappeared or reduced-intensity peak in the ¹H spectrum. magritek.com This technique is crucial for validating the identity and purity of stable isotope-labeled standards used in quantitative studies. sigmaaldrich.com While ²H NMR generally has lower resolution than ¹H NMR, it provides unambiguous evidence of isotopic labeling. wikipedia.org
Multi-dimensional NMR for Complex Structure Determination
Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the complete structure of complex molecules like 6-APA. semanticscholar.org
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It reveals the connectivity of protons within the molecule's framework. blogspot.comlibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. It provides a map of all C-H bonds in the molecule. researchgate.netnih.gov
A study on the conformational panorama of 6-APA utilized computational methods in conjunction with spectroscopic techniques to identify five different stable conformers, highlighting the structural complexity that can be resolved with advanced analysis. nih.govsemanticscholar.org The combination of these multi-dimensional NMR experiments allows for a detailed, atom-by-atom structural elucidation of 6-APA and its derivatives.
Table 2: Predicted ¹H NMR Chemical Shifts for 6-Aminopenicillanic acid
< table>
hmdb.cahmdb.cahmdb.cahmdb.cahmdb.caChromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation of 6-APA and Oxacillin (B1211168) from related substances, impurities, and degradation products, as well as for assessing their purity. oup.comnih.gov
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of penicillins. researchgate.net Methods typically employ a C18 or a phenyl column with a mobile phase consisting of an organic modifier (like acetonitrile (B52724) or methanol) and an aqueous buffer (often a phosphate (B84403) buffer) to achieve separation. researchgate.netoup.com For example, a method for the simultaneous analysis of ampicillin, dicloxacillin (B1670480), and their impurity 6-APA used a C18 column with a mobile phase of acetonitrile and water (60:40, v/v), adjusted to pH 4 with orthophosphoric acid. oup.com Another study successfully separated nine different penicillins, including oxacillin, using a C18 column with a mobile phase of acetonitrile, methanol, and a potassium dihydrogen phosphate buffer. oup.com
Detection is commonly performed using UV detectors, typically around 225 nm. researchgate.netoup.com The purity of 6-APA can be quantified by HPLC, which is essential for its use as a starting material in the synthesis of semi-synthetic penicillins. nih.gov These chromatographic methods are scalable and can be adapted for preparative separations to isolate impurities for further characterization. sielc.com
Table 3: Example HPLC Method Parameters for Penicillin Analysis
< table>
researchgate.netresearchgate.netresearchgate.netresearchgate.netTable of Compounds
< table>
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation, identification, and quantification of 6-APA and related penicillin compounds. Reversed-phase HPLC is most commonly employed, utilizing C18 columns to separate the analytes from impurities and other related substances.
Methodologies typically involve an isocratic or gradient elution with a mobile phase composed of an organic modifier, such as acetonitrile, and an aqueous component, often a buffer solution with the pH adjusted to optimize separation and peak shape. researchgate.netcreative-proteomics.com For instance, a common mobile phase consists of a mixture of acetonitrile and water (e.g., 60:40 v/v), with the pH adjusted to 4 using orthophosphoric acid. researchgate.netcreative-proteomics.com The separation of 6-APA from other penicillins like amoxicillin (B794) and dicloxacillin has been achieved with retention times of approximately 2.54 minutes for 6-APA under specific conditions. nih.gov
Various detection modes can be coupled with HPLC for the analysis of these compounds:
UV-Visible (UV-Vis) Detection: This is the most common detection method for routine analysis. The β-lactam ring and other chromophores within the penicillin structure absorb light in the UV region. Detection is frequently carried out at wavelengths between 220 nm and 240 nm. researchgate.netbiomolther.org For the analysis of oxacillin, a UV detection wavelength of 225 nm has been effectively used. semanticscholar.org
Mass Spectrometry (MS) Detection: HPLC coupled with mass spectrometry (HPLC-MS) offers superior selectivity and sensitivity, enabling definitive identification and quantification. This is particularly vital for analyzing trace levels in complex biological or environmental samples. In this context, Oxacillin-d5 serves as an ideal internal standard for the quantification of oxacillin. The deuterium labels result in a mass shift, allowing it to be distinguished from the unlabeled analyte while co-eluting chromatographically, thus correcting for variations in sample preparation and instrument response. A novel HPLC-MS method utilized an electrospray ionization source in negative mode for the simultaneous analysis of 6-APA and other penicillins. nih.gov
Pulsed Amperometric Detection (PAD): This electrochemical detection method can be applied to penicillin antibiotics. Studies have shown that penicillins exhibit electrochemical behavior at a gold electrode, allowing for their detection using specific PAD waveforms. researchgate.net
Below is a table summarizing typical HPLC conditions for the analysis of 6-APA.
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., 3.5 µm, 100 mm x 4.6 mm) | nih.gov |
| Mobile Phase | Acetonitrile : Water (65:35, v/v) | nih.gov |
| Mobile Phase (Alternative) | Acetonitrile : Water (60:40, v/v), pH adjusted to 4 | researchgate.netcreative-proteomics.com |
| Flow Rate | 0.5 - 1.0 mL/min | creative-proteomics.comnih.gov |
| Detection | UV at 240 nm | researchgate.netcreative-proteomics.com |
| Detection (Alternative) | Mass Spectrometry (ESI, Negative Mode) | nih.gov |
| Run Time | < 10 minutes | creative-proteomics.com |
Chiral Chromatography for Stereoisomer Separation
The biological activity of penicillin antibiotics is intrinsically linked to their specific three-dimensional structure. The penicillin nucleus contains three chiral centers at positions C3, C5, and C6. ntu.edu.sgnih.gov The absolute stereochemistry of naturally occurring and microbiologically active penicillins is designated as 3S:5R:6R. ntu.edu.sg This specific spatial arrangement is crucial as it mimics the D-Ala-D-Ala terminus of peptidoglycan precursors, allowing the antibiotic to bind to and inhibit bacterial transpeptidase enzymes (penicillin-binding proteins). researchgate.net Any change in this stereochemistry can dramatically reduce or eliminate antibacterial activity.
Therefore, analytical methods capable of separating and quantifying these stereoisomers are essential. Chiral chromatography is the technique of choice for this purpose.
Methodology: Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the various enantiomers or diastereomers of the analyte. Macrocyclic antibiotics, such as vancomycin (B549263) and teicoplanin, have proven to be exceptionally useful as bonded CSPs for the separation of a wide range of chiral molecules, including amino acids and other antibiotics. These CSPs create a chiral environment through a combination of interactions—such as hydrogen bonding, dipole-dipole, and steric interactions—which leads to differential retention of the stereoisomers.
Techniques: Both chiral HPLC and Supercritical Fluid Chromatography (SFC) are employed for this purpose. SFC, using chiral columns like Chiralpak IA, has been shown to effectively separate the enantiomers of various antibiotics. The separation of enantiomers confirms the optical purity of the drug substance, which is a critical quality attribute for pharmaceuticals.
Spectroscopic Methods (UV-Vis, IR, CD) for Molecular Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and conformation of 6-APA and related compounds.
UV-Visible (UV-Vis) Spectroscopy: As mentioned, UV-Vis spectroscopy is widely used as a detection method in HPLC. researchgate.netbiomolther.org It can also be used for the direct quantitative determination of β-lactam antibiotics in pharmaceutical preparations. The absorption of UV radiation is primarily due to electronic transitions within the molecule's chromophores, including the β-lactam carbonyl group and the phenyl group in certain derivatives. The interaction between a β-lactam antibiotic and its target enzyme can also be monitored by observing changes in the UV-Vis absorption spectrum, which indicates the formation of a new complex. researchgate.net
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of 6-APA shows characteristic absorption bands that confirm its structure. Key peaks include a strong absorption from the β-lactam carbonyl (C=O) group, which is highly characteristic and appears at a relatively high wavenumber due to ring strain. Other significant peaks correspond to the carboxylic acid O-H and C=O stretching, as well as N-H stretching of the primary amine.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| β-Lactam Carbonyl (C=O) | Stretching | ~1735 | |
| Carboxylic Acid (C=O) | Stretching | ~1699 | |
| Amide (Amide II band) | N-H Bending | ~1530 | |
| Carboxylic Acid (O-H) | Stretching (H-bonded) | 2250 - 2750 (broad) |
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information on the absolute configuration and conformation of molecules in solution. creative-proteomics.combiomolther.org For β-lactam antibiotics like 6-APA and oxacillin, whose chirality is fundamental to their function, CD is particularly insightful. researchgate.net Studies have shown that CD spectra are highly sensitive to the configuration at the bridgehead atoms and the conformation of the fused ring system. researchgate.net This allows for the confident determination of the absolute stereochemistry, which is a critical step in drug development and quality control to ensure that the correct, biologically active isomer is present. biomolther.org
Computational Chemistry and in Silico Modeling of 6 Apa and Oxacillin
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are crucial for understanding the electronic structure and reactivity of 6-APA and oxacillin (B1211168). wikipedia.org These calculations can predict various molecular properties, including geometry, energy levels, and electronic distribution, which are fundamental to their chemical behavior. northwestern.edulsu.edu
The reactivity of the β-lactam ring is the cornerstone of the antibacterial action of penicillins. nih.gov This four-membered ring is inherently strained, making it susceptible to cleavage. wikipedia.orgyoutube.com Computational studies, particularly those using high-level ab initio methods and Density Functional Theory (DFT), have been employed to quantify this reactivity and stability. nih.govacs.orgnih.gov
A key aspect of the β-lactam ring's reactivity is the reduced amide resonance stabilization compared to a typical acyclic amide. youtube.comkhanacademy.org The geometry of the bicyclic penicillin nucleus forces the nitrogen atom into a pyramidal shape, which hinders the delocalization of its lone pair of electrons into the carbonyl group. nih.gov This lack of resonance makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by bacterial transpeptidase enzymes. youtube.com
Quantum chemical calculations can elucidate the electronic properties that contribute to this reactivity. For instance, the analysis of molecular electrostatic potential (MEP) maps reveals the distribution of charge within the molecule. nih.gov In penicillins, the most electronegative regions are concentrated on the oxygen atoms of the carbonyl groups, while the most electropositive sites are located on the nitrogen atoms. nih.gov This charge distribution highlights the electrophilic nature of the carbonyl carbon in the β-lactam ring.
Furthermore, frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides insights into the molecule's reactivity. nih.gov The energy gap between HOMO and LUMO is an indicator of chemical reactivity.
Table 1: Quantum Chemical Reactivity Descriptors for Selected Penicillins nih.gov
| Antibiotic | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzylpenicillin (BPN) | -6.83 | -0.54 | 6.29 |
| Oxacillin (OXN) | -7.14 | -1.01 | 6.13 |
| Ampicillin (B1664943) (APN) | -6.64 | -0.41 | 6.23 |
| Carbenicillin (CBC) | -7.21 | -1.17 | 6.04 |
| Azlocillin (AZL) | -6.67 | -1.14 | 5.53 |
Data obtained from DFT calculations at the B3LYP/6-311+G(2d,p) level of theory. nih.gov
The stability of the β-lactam ring is a balance between ring strain and amide resonance. nih.govacs.org High-level ab initio calculations have shown that for penams (the class to which penicillin belongs), the destabilization due to ring strain is greater than the stabilization from amide resonance. nih.govacs.org This inherent instability is crucial for their biological activity.
Recent studies have also utilized quantum mechanical calculations to investigate the protonation and deprotonation behavior of 6-APA, which is important for its role as a versatile intermediate in the synthesis of various penicillins. rsc.org These calculations have shown that the deprotonation of the carboxylic acid group is energetically more favorable than that of the amino groups. rsc.org
Future Directions in Research Pertaining to 6 Apa and Oxacillin D5
Novel Biocatalytic Approaches for Sustainable Production of Beta-Lactam Intermediates
The industrial production of 6-APA, the precursor for a vast array of semi-synthetic penicillins, has largely shifted from chemical methods to more environmentally friendly enzymatic processes. researchgate.net This transition is primarily due to the use of penicillin G acylase (PGA), an enzyme that efficiently catalyzes the hydrolysis of penicillin G to yield 6-APA. nih.govnih.gov Current research focuses on enhancing the efficiency and sustainability of this biocatalytic process.
A significant area of development is the immobilization of penicillin G acylase . Covalently binding the enzyme to solid supports, such as Eupergit C or amino-functionalized magnetic nanoparticles, improves its stability and allows for repeated use, which is crucial for industrial-scale production. nih.govresearchgate.net For instance, one study reported that after 5 cycles of semi-batch reactions, an immobilized PGA retained 69.2% of its initial activity without a significant loss in product yield. researchgate.net Another approach involves encapsulating whole E. coli cells that express penicillin V acylase in materials like Lentikats beads, creating a robust biocatalyst that can be used in continuous production processes. acs.org This method has shown high conversion rates for over 50 cycles and allows for easier separation of the biocatalyst from the product. acs.org
Researchers are also exploring innovative reaction systems to optimize 6-APA production. The use of aqueous-organic two-phase systems, such as water-methylisobutyl ketone (MIBK), has been shown to improve conversion rates by as much as 10% compared to purely aqueous systems. tandfonline.com Three-liquid-phase systems, utilizing components like dodecane (B42187) and thermosensitive polymers, offer another promising avenue by enabling the in-situ separation of the products, which drives the reaction equilibrium towards higher yields. nih.gov In one such system, a 6-APA productivity of 80% was achieved. nih.gov
These advancements in biocatalyst engineering and reaction optimization are critical for the sustainable and cost-effective production of 6-APA and other beta-lactam intermediates. scite.ai
Table 1: Comparison of Biocatalytic Approaches for 6-APA Production
| Approach | Biocatalyst | Support/System | Key Findings |
| Enzyme Immobilization | Penicillin G acylase from Streptomyces lavendulae | Eupergit C | Optimal pH of 9.5-10.5 and temperature of 60°C. researchgate.net |
| Whole-Cell Encapsulation | E. coli expressing Penicillin V acylase | Lentikats (polyvinyl alcohol) beads | Complete conversion for 10 cycles; 90% overall conversion for 50 cycles. acs.org |
| Two-Phase System | Penicillin G acylase | Aqueous-methylisobutyl ketone (MIBK) | 10% improvement in conversion over aqueous systems. tandfonline.com |
| Three-Liquid-Phase System | Penicillin G acylase attached to a thermosensitive polymer | Dodecane/polymer/water | 6-APA productivity of 80% with in-situ product separation. nih.gov |
Development of Advanced Spectroscopic Probes Utilizing Deuterated Penicillins
Deuterated compounds, such as Oxacillin-d5, are indispensable tools in modern analytical chemistry, particularly in mass spectrometry-based quantitative analysis. clearsynth.com The replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, provides a mass shift that allows these compounds to be used as ideal internal standards. clearsynth.com
In quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are considered the gold standard. scispace.com They co-elute with the non-labeled analyte and exhibit similar ionization behavior, which effectively compensates for variations in sample preparation, matrix effects, and instrument response. texilajournal.com This leads to highly accurate and precise quantification of the target compound in complex biological matrices. clearsynth.com The use of deuterated standards is crucial for method validation, ensuring the robustness and reliability of analytical procedures. clearsynth.com
Beyond their role as internal standards, there is growing interest in using deuterium labeling as a probe to study bacterial metabolism and antibiotic susceptibility. In a technique known as Raman-Deuterium Stable Isotope Probing (DSIP), bacteria are cultured in the presence of deuterium oxide (heavy water). biorxiv.org The incorporation of deuterium into the bacterial biomass can be detected by Raman spectroscopy, providing a measure of the cells' metabolic activity. biorxiv.org This approach can be used to rapidly differentiate between bactericidal and bacteriostatic effects of antibiotics. biorxiv.org
Another application involves tracking the synthesis of bacterial lipids through deuterium labeling. acs.org By monitoring the incorporation of deuterium into membrane lipids using mass spectrometry, it is possible to assess bacterial growth rates in the presence of antibiotics. acs.orgnih.gov This method has the potential to significantly shorten the time required for antibiotic susceptibility testing compared to traditional methods. acs.org
Table 2: Applications of Deuterated Compounds in Analytical Chemistry
| Application | Technique | Role of Deuterated Compound | Key Advantage |
| Quantitative Bioanalysis | Liquid Chromatography-Mass Spectrometry (LC-MS) | Internal Standard (e.g., Oxacillin-d5) | High accuracy and precision by compensating for matrix effects and instrument variability. clearsynth.comtexilajournal.com |
| Antibiotic Mode of Action | Raman-Deuterium Stable Isotope Probing (DSIP) | Metabolic Tracer (Deuterium Oxide) | Rapidly distinguishes between bactericidal and bacteriostatic effects. biorxiv.org |
| Antibiotic Susceptibility Testing | Mass Spectrometry | Growth Tracker (Deuterium Oxide) | Faster determination of susceptibility by monitoring deuterium incorporation into lipids. acs.orgnih.gov |
Exploration of Unique Reactivity Profiles of the Beta-Lactam Nucleus for Chemical Innovation
The chemical reactivity of the beta-lactam ring is the cornerstone of the efficacy of penicillin and related antibiotics. nih.gov This four-membered ring is inherently strained, making it susceptible to nucleophilic attack and ring-opening reactions. nih.govwikipedia.org This reactivity, while essential for its antibacterial action, also presents opportunities for chemical innovation and the development of novel compounds. nih.gov
The mechanism of action of beta-lactam antibiotics involves the acylation of penicillin-binding proteins (PBPs), which are enzymes crucial for bacterial cell wall synthesis. nih.gov The strained nature of the beta-lactam ring facilitates this reaction. nih.gov However, this same reactivity makes the ring prone to hydrolysis, which is a primary mechanism of antibiotic degradation. philadelphia.edu.jo Understanding the factors that influence the stability and reactivity of the beta-lactam nucleus is a key area of research.
Future research will continue to explore the modification of the penicillin core to create new molecules with enhanced properties. By "grafting" stereochemical features from other classes of beta-lactams, such as carbapenems, onto the penicillin nucleus, it is possible to create compounds with altered reactivity and resistance profiles. nih.govasm.org For example, modifying the stereochemistry at the C-5 and C-6 positions of the penicillin core has been shown to yield inhibitors that are more resistant to certain beta-lactamases. nih.govasm.orgnih.gov
The beta-lactam ring also serves as a versatile synthetic intermediate, or "synthon," in organic chemistry. nih.gov The ring's strain can be harnessed to drive ring-opening reactions, providing access to a wide variety of other nitrogen-containing heterocyclic compounds and non-protein amino acids. nih.gov This "β-lactam-synthon method" has been employed in the synthesis of various medicinally active compounds beyond antibiotics. nih.gov
The exploration of novel reactions of the beta-lactam nucleus, such as cycloaddition reactions, continues to yield a diverse array of new structures, including spiro-β-lactams and polyaromatic-substituted β-lactams. nih.gov These new chemical entities may possess unique biological activities and could serve as leads for the development of new therapeutic agents.
Applications in Synthetic Biology for Modular Biosynthesis of Beta-Lactams and Analogs
The biosynthesis of beta-lactam antibiotics is a complex process orchestrated by large, multi-domain enzymes known as non-ribosomal peptide synthetases (NRPSs). nih.govnih.gov These enzymes function like a molecular assembly line, with distinct modules responsible for the selection, activation, and incorporation of specific amino acid building blocks. nih.govbiorxiv.org The modular nature of NRPSs presents a remarkable opportunity for synthetic biology to engineer the production of novel beta-lactam compounds.
By understanding the structure and function of the different domains within an NRPS module, researchers can, in principle, mix and match these modules to create new biosynthetic pathways. acs.orgwikipedia.org This "modular biosynthesis" approach could lead to the production of a vast array of beta-lactam analogs with modified side chains and altered biological activities. nih.gov The domains within each module, such as the adenylation (A) domain which selects the amino acid, the peptidyl carrier protein (PCP) domain which holds the growing peptide chain, and the condensation (C) domain which forms the peptide bond, work in a coordinated fashion. nih.govbiorxiv.org
Recent advances in structural biology have provided detailed insights into the dynamic interactions between these domains, which is crucial for engineering functional hybrid NRPSs. nih.govbiorxiv.org The goal is to rationally design NRPS enzymes to incorporate non-proteinogenic or unnatural amino acids, leading to the synthesis of beta-lactams with novel properties. nih.gov
The convergence of synthetic biology, enzymology, and structural biology holds immense promise for the future of beta-lactam research. The ability to design and construct novel biosynthetic pathways will undoubtedly accelerate the discovery and development of the next generation of beta-lactam antibiotics and other valuable bioactive compounds.
Q & A
Q. What are the critical enzymatic steps in synthesizing 6-APA from penicillin G, and how are they optimized experimentally?
The enzymatic synthesis of 6-APA involves penicillin acylase-mediated hydrolysis of penicillin G. Key steps include substrate preparation (e.g., penicillin G potassium salt), enzyme immobilization, and controlling reaction parameters like pH (7.0–8.0), temperature (37–40°C), and agitation speed. Optimization often employs response surface methodology (RSM) or central composite design (CCD) to balance reaction efficiency and enzyme stability . For reproducibility, document parameters such as enzyme-to-substrate ratios and use validated analytical methods (e.g., HPLC) to quantify 6-APA yield .
Q. How do researchers validate the purity and stability of 6-APA in experimental settings?
Purity is typically assessed via high-performance liquid chromatography (HPLC) with UV detection at 220 nm, while stability studies involve monitoring degradation under varying pH, temperature, and storage conditions. Method validation should include specificity, linearity, and precision tests per ICH guidelines. For isotopic analogs like Oxacillin-d5, mass spectrometry (LC-MS) is critical to confirm deuterium incorporation and isotopic purity .
Q. What ethical considerations apply to enzymatic process studies involving 6-APA?
Ethical rigor includes obtaining approvals for genetically modified enzymes (if applicable), ensuring data transparency, and disclosing conflicts of interest. For studies referencing human/animal data, follow institutional review board (IRB) protocols, including informed consent and humane treatment guidelines .
Advanced Research Questions
Q. How can conflicting data on optimal pH for penicillin acylase activity be resolved in 6-APA synthesis?
Contradictions in reported pH optima (e.g., pH 7.5 vs. 8.0) may stem from enzyme source variations (e.g., E. coli vs. Bacillus spp.) or substrate differences. To address this, conduct comparative studies using standardized assays and report enzyme origin, immobilization method, and buffer systems. Statistical tools like ANOVA can identify significant factors influencing pH sensitivity .
Q. What advanced statistical designs are recommended for optimizing 6-APA yield in industrial-scale processes?
Central composite design (CCD) and Box-Behnken designs are effective for multivariable optimization. For instance, CCD can model interactions between temperature, pH, and enzyme concentration, enabling prediction of maximal yield (e.g., 85–90% conversion) while minimizing by-products like phenylacetic acid. Include replication and center points to assess variability .
Q. How do deuterated analogs like Oxacillin-d5 improve pharmacokinetic studies of β-lactam antibiotics?
Oxacillin-d5 serves as an internal standard in LC-MS to enhance quantification accuracy by correcting for matrix effects. Methodological steps include:
- Spiking known concentrations into biological samples (plasma, tissue homogenates).
- Validating linearity (R² > 0.99) and sensitivity (LOQ ≤ 10 ng/mL).
- Cross-validating with non-deuterated oxacillin to ensure isotopic integrity .
Methodological Challenges & Solutions
Q. What strategies mitigate enzyme inactivation during prolonged 6-APA production runs?
Immobilization techniques (e.g., covalent binding to epoxy resins) enhance penicillin acylase stability. Process modifications like fed-batch substrate addition and real-time pH control (using NH₄OH) reduce enzyme denaturation. Monitor activity loss via periodic activity assays and model inactivation kinetics to predict reactor lifespan .
Q. How should researchers design a robust literature review for 6-APA mechanistic studies?
Follow PRISMA guidelines to systematically identify peer-reviewed articles (last 10 years) using keywords: "6-APA synthesis," "penicillin acylase," "deuterated β-lactams." Prioritize high-impact journals (e.g., Applied Microbiology and Biotechnology) and critique methodologies (e.g., enzyme sources, analytical techniques) to identify knowledge gaps .
Data Presentation & Reproducibility
Q. What are best practices for presenting enzymatic reaction data in 6-APA research?
Use tables to summarize kinetic parameters (Km, Vmax) and figures for time-course yield plots. For reproducibility, detail buffer compositions, equipment models (e.g., Thermo Scientific HPLC systems), and software (e.g., GraphPad Prism for statistical analysis). Raw data should be archived in repositories like Zenodo .
Q. How can researchers enhance the transferability of lab-scale 6-APA processes to industrial settings?
Scale-up studies should address mass transfer limitations (e.g., stirring rate > 300 rpm) and pilot plant validation. Document cost-benefit analyses of enzyme reuse cycles and downstream processing (e.g., crystallization efficiency). Collaborate with industry partners to align with Good Manufacturing Practice (GMP) standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
